molecular formula C12H6ClF2NO2 B8340470 2-Chloro-6-(2,4-difluorophenyl)isonicotinic acid

2-Chloro-6-(2,4-difluorophenyl)isonicotinic acid

Cat. No. B8340470
M. Wt: 269.63 g/mol
InChI Key: NECVPMWSCYIUNJ-UHFFFAOYSA-N
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Patent
US08598209B2

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (2.43 g, 12.67 mmol) in DMF (38 mL) and water (12.7 mL) were added (2,4-difluorophenyl)boronic acid (2.0 g, 12.67 mmol), tri(m-sulfophenyl)phosphine sodium salt (0.54 g, 0.95 mmol), palladium(II) acetate (71.0 mg, 0.32 mmol) and diisopropylamine (6.3 mL, 44.3 mmol). The mixture was heated 50° C. After 2.5 h, the mixture was cooled to ambient temperature and stirred for 18 h. HCl (1.0 M in water) was added and the mixture was was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by reverse phase chromatography (C-18, 85% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid) gave the title compound (1.24 g). MS 270.0 (M+1).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1B(O)O.[Na].S(C1C=C(P(C2C=CC=C(S(O)(=O)=O)C=2)C2C=CC=C(S(O)(=O)=O)C=2)C=CC=1)(O)(=O)=O.C(NC(C)C)(C)C.Cl>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([C:16]2[CH:15]=[CH:14][C:13]([F:12])=[CH:18][C:17]=2[F:19])[N:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,8.9.10,^1:22|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O
Name
Quantity
0.54 g
Type
reactant
Smiles
[Na].S(=O)(=O)(O)C=1C=C(C=CC1)P(C1=CC(=CC=C1)S(=O)(=O)O)C1=CC(=CC=C1)S(=O)(=O)O
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12.7 mL
Type
solvent
Smiles
O
Name
Quantity
71 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase chromatography (C-18, 85% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(N1)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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